4-Amino-2,6-dinitrotoluene

Übersicht

Beschreibung

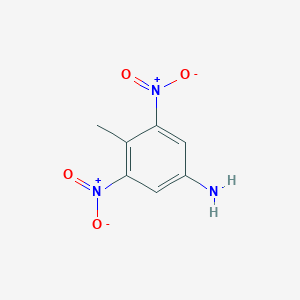

4-Amino-2,6-dinitrotoluene (4A26DNT, CAS 19406-51-0) is a nitroaromatic compound with the molecular formula C₇H₇N₃O₄ and a molecular weight of 197.15 g/mol . It is a major metabolite of 2,4,6-trinitrotoluene (TNT), formed via microbial or enzymatic reduction of the nitro groups in aerobic and anaerobic environments . 4A26DNT is frequently detected in TNT-contaminated soils and aquatic systems due to incomplete mineralization during biodegradation . It is commercially available as a reference standard for environmental monitoring and toxicological studies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CP-100263 beinhaltet die Reaktion von (2R,3R)-2-Phenyl-3-piperidinamin mit (2-Methoxyphenyl)methylchlorid in Gegenwart einer Base. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die Dihydrochlorid-Hydratform zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von CP-100263 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verbindung wird in Batchreaktoren hergestellt, und der Reinigungsprozess umfasst mehrere Schritte der Kristallisation und Filtration, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CP-100263 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen mit halogenierten Verbindungen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Halogenierte Verbindungen in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist das entsprechende Keton oder die entsprechende Carbonsäure.

Reduktion: Das Hauptprodukt ist das entsprechende Amin.

Substitution: Das Hauptprodukt ist das substituierte Piperidinamin-Derivat.

Wissenschaftliche Forschungsanwendungen

CP-100263 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurokinin-Rezeptoren und seine mögliche Rolle bei der Modulation von Schmerzen und Entzündungen untersucht.

Medizin: Wird auf seine möglichen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen, Depressionen und Angstzuständen untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Standard in Qualitätskontrollprozessen verwendet.

Wirkmechanismus

CP-100263 entfaltet seine Wirkung durch Antagonisierung des Neurokinin-1-Rezeptors. Dieser Rezeptor ist an der Übertragung von Schmerz- und Entzündungssignalen beteiligt. Durch die Blockierung dieses Rezeptors kann CP-100263 Schmerzen und Entzündungen reduzieren. Die Verbindung bindet an den Rezeptor und verhindert die Bindung seines natürlichen Liganden, Substanz P, wodurch die nachgeschalteten Signalwege gehemmt werden .

Wirkmechanismus

CP-100263 exerts its effects by antagonizing the neurokinin 1 receptor. This receptor is involved in the transmission of pain and inflammatory signals. By blocking this receptor, CP-100263 can reduce pain and inflammation. The compound binds to the receptor and prevents the binding of its natural ligand, substance P, thereby inhibiting the downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Key structural analogs of 4A26DNT include:

- 2-Amino-4,6-dinitrotoluene (2A46DNT, CAS 35572-78-2): A positional isomer of 4A26DNT, differing in the amino group location (C2 vs. C4).

- 2,4-Diamino-6-nitrotoluene (2,4-DA-6-NT) and 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT): Further reduced metabolites with two amino groups.

- TNT (2,4,6-trinitrotoluene) : Parent compound with three nitro groups.

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| TNT | 118-96-7 | C₇H₅N₃O₆ | 227.13 | Three nitro groups |

| 4A26DNT | 19406-51-0 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |

| 2A46DNT | 35572-78-2 | C₇H₇N₃O₄ | 197.15 | One amino, two nitro groups |

| 2,4-DA-6-NT | 6629-29-4 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |

| 2,6-DA-4-NT | 19406-51-0 | C₇H₈N₄O₂ | 180.17 | Two amino, one nitro group |

Biodegradation Pathways and Environmental Persistence

- 4A26DNT vs. 2A46DNT: Both are primary metabolites of TNT, formed via two-electron reductions. However, 4A26DNT is more frequently detected in environmental samples than 2A46DNT .

- Diamino metabolites (2,4-DA-6-NT and 2,6-DA-4-NT): These compounds arise from additional reductions and are more likely to undergo denitration or polymerization in anaerobic environments .

Table 2: Biodegradation Rates in Rhizosphere Soil

| Compound | Detection Frequency (%) | Persistence (Half-Life) | Mineralization Potential |

|---|---|---|---|

| TNT | 100 | Weeks | Low (<5% mineralized) |

| 4A26DNT | 85–90 | Months | Negligible |

| 2A46DNT | 40–50 | Months | Negligible |

| 2,4-DA-6-NT | 20–30 | Days to weeks | Moderate (anaerobic) |

Enzymatic Reduction and Toxicity

- Xenobiotic Reductase B Activity: 4A26DNT exhibits 24% activity relative to TNT, while 2A46DNT shows 0% activity with Pseudomonas putida enzymes, indicating steric hindrance or electronic effects from amino group positioning . TNT is fully reduced (100% activity), while 1,3,5-trinitrobenzene (TNB) shows higher activity (426%) due to symmetry and nitro group accessibility .

- Cytotoxicity: 4A26DNT is moderately cytotoxic to H4IIE rat hepatoma cells (LC₅₀ = 18 µg/mL) but non-toxic to CHO cells, suggesting metabolic activation in mammalian systems . 2A46DNT and hydroxylamino derivatives (e.g., 4HA26DNT) are equally cytotoxic to both cell lines (LC₅₀ = 3–18 µg/mL) .

Detection and Cross-Reactivity

- SPR Immunosensors: Cross-reactivity for 4A26DNT and 2A46DNT is ≤1.1%, making them poor surrogates for TNT detection compared to 2,4-DNT (3.7%) .

- DDT-IMS Technology: Enables simultaneous detection of 4A26DNT, 2A46DNT, and diaminonitrotoluenes at femtogram levels, critical for monitoring contaminated sites .

Environmental and Health Implications

- Persistence : 4A26DNT and 2A46DNT accumulate in soils and sediments due to resistance to aerobic degradation, posing long-term ecological risks .

Biologische Aktivität

4-Amino-2,6-dinitrotoluene (4-ADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), known for its mutagenic and toxicological properties. This article explores the biological activity of 4-ADNT, focusing on its genotoxicity, metabolic pathways, and potential health effects based on diverse research findings.

4-ADNT is an aromatic amine with the chemical formula C₇H₇N₃O₄. Its structure includes two nitro groups and one amino group, which contribute to its reactivity and biological effects.

Metabolism and Toxicity

Upon exposure to TNT, 4-ADNT is formed through nitro reduction. This compound undergoes further metabolic transformations leading to various metabolites, including 4,6-diamino-2-nitrotoluene and 3-hydroxy-4-amino-2,6-dinitrotoluene. The metabolic pathway can be summarized as follows:

- TNT → 4-ADNT (via nitro reduction)

- 4-ADNT → 4,6-diamino-2-nitrotoluene (further reduction)

- Hydroxylation → 3-hydroxy-4-amino-2,6-dinitrotoluene (ring modification)

These transformations can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in various studies .

Genotoxicity Studies

Numerous studies have assessed the genotoxic potential of 4-ADNT using bacterial assays. The following table summarizes key findings from selected studies:

The Ames test results indicate that 4-ADNT exhibits mutagenic properties in both standard and nitroreductase-deficient strains of Salmonella. Significant correlations between urinary concentrations of 4-ADNT and mutagenicity have been reported, highlighting its potential as a biomarker for exposure .

Health Effects

The health implications of 4-ADNT exposure are concerning. Epidemiological studies suggest a link between exposure to dinitrotoluenes and increased cancer risks. For instance, a study indicated that individuals with medium to high exposure levels had a significantly elevated hazard ratio for renal cancer (HR 2.12) .

Additionally, animal studies have demonstrated that oral exposure to dinitrotoluenes can lead to adverse effects on various organ systems, particularly the liver and kidneys .

Case Studies

- Occupational Exposure : A study involving workers at a munitions factory showed that those exposed to TNT exhibited higher urinary levels of 4-ADNT compared to unexposed individuals. The post-work urine samples were significantly more mutagenic than pre-work samples, indicating that occupational exposure leads to increased genotoxicity .

- Environmental Impact : A case study on soil contamination revealed that 4-ADNT can persist in the environment due to its chemical stability. Remediation efforts are complicated by its mutagenic properties, necessitating careful handling during cleanup processes .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 4-ADNT in environmental matrices?

- Methodology:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use fused-silica Ultra 2 columns (5% phenyl methyl silicone) paired with nitrogen-phosphorus or electron-capture detectors for high sensitivity. Calibrate with 0.1 mg/mL 4-ADNT standard solutions in acetonitrile-methanol (1:1) .

- Urine Analysis: Follow WS/T 59-1996 guidelines for GC-based quantification of 4-ADNT in biological samples, ensuring proper derivatization steps to enhance volatility .

- Quality Control: Store standards at 0–6°C to prevent degradation and validate detection limits (e.g., 0.0054 mg/kg in soil matrices) .

Q. How does 4-ADNT behave in soil and aquatic environments?

- Key Findings:

- Adsorption Dynamics: 4-ADNT adsorbs more strongly than TNT but less than 2,4-DANT. Saline environments (high K⁺/Na⁺) enhance adsorption compared to Ca²⁺-dominated freshwater systems .

- Detection Limits in Soil:

| Compound | Soil Detection Limit (mg/kg) |

|---|---|

| 4-ADNT | 0.0054 |

| 2,4-DANT | 0.0016 |

- Environmental Persistence: Track degradation via HPLC or LC-MS, noting that lactose and molasses accelerate 4-ADNT breakdown in anaerobic microbial systems .

Q. What are the primary degradation pathways of 4-ADNT in contaminated systems?

- Biodegradation:

- Under reducing conditions, 4-ADNT is further transformed into diamino metabolites (e.g., 2,4-DANT) by nitroreductase enzymes. Monitor using isotopic labeling or metabolite-specific probes .

- Key Variable: Redox potential and organic carbon content significantly influence degradation rates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in adsorption coefficients across different soil types?

- Experimental Design:

- Batch Equilibration Studies: Use soils with varying clay content (e.g., illite vs. montmorillonite) and ionic compositions (Ca²⁺ vs. Na⁺). Measure adsorption isotherms at pH 5–7 to mimic natural conditions .

- Data Normalization: Express coefficients relative to organic carbon (KOC) or cation exchange capacity (CEC) to account for soil heterogeneity .

Q. What methodological approaches address discrepancies in reported 4-ADNT degradation rates across studies?

- Contradiction Analysis:

- Matrix Effects: Compare degradation in sterile vs. microbially active systems to isolate biotic/abiotic pathways .

- Analytical Cross-Validation: Use dual-detector systems (e.g., GC-MS + LC-UV) to confirm metabolite identity and quantify co-eluting interferents .

Q. How does 4-ADNT interact with humic substances in natural organic matter (NOM), and what are the implications for bioavailability?

- Mechanistic Insights:

- Enzyme-Mediated Binding: Oxidative enzymes (e.g., laccase) catalyze covalent bonding between 4-ADNT and humic monomers, reducing bioavailability. Characterize using <sup>14</sup>C-labeled 4-ADNT and size-exclusion chromatography .

- Ecotoxicity Implications: Bound residues may still leach under acidic conditions; conduct sequential extraction tests to assess long-term stability .

Eigenschaften

IUPAC Name |

4-methyl-3,5-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRJATLINVYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074312 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [DOD - USCHPPM] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00004 [mmHg] | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19406-51-0, 58449-89-1 | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluenamine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,6-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19406-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.